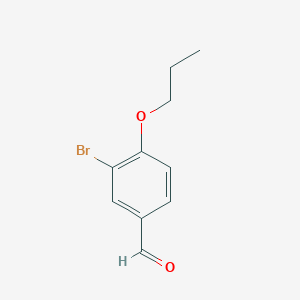

3-Bromo-4-propoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCNBZVVXWZSQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406380 | |

| Record name | 3-bromo-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865138-64-3 | |

| Record name | 3-bromo-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-4-propoxybenzaldehyde

Introduction

In the realms of pharmaceutical development and advanced materials science, the precise molecular architecture of chemical intermediates is paramount. 3-Bromo-4-propoxybenzaldehyde is a key building block, valued for its strategically positioned functional groups that permit a wide array of subsequent chemical transformations.[1] The aldehyde group serves as a versatile handle for forming carbon-carbon bonds, the propoxy group modulates solubility and electronic properties, and the bromine atom provides a reactive site for cross-coupling reactions.[1] The unequivocal confirmation of its structure is not merely an academic exercise; it is a critical quality control step that ensures the reliability of a synthetic pathway and the identity of the final product.

This guide provides a comprehensive, technically-grounded walkthrough of the analytical workflow used to elucidate and confirm the structure of 3-Bromo-4-propoxybenzaldehyde. Moving beyond a simple recitation of data, we will explore the causal logic behind the selection of each analytical technique and demonstrate how the integration of multiple data streams leads to an unambiguous structural assignment.

Part 1: The Synthetic Context and Initial Hypothesis

The most common synthetic route to 3-Bromo-4-propoxybenzaldehyde involves the electrophilic aromatic substitution of 4-propoxybenzaldehyde.[1] In this process, a brominating agent such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂) is used to introduce a bromine atom onto the aromatic ring. The directing effects of the existing substituents—the electron-donating and ortho-, para-directing propoxy group and the electron-withdrawing, meta-directing aldehyde group—synergistically favor substitution at the position ortho to the propoxy group and meta to the aldehyde group. This leads to the hypothesized structure:

-

Molecular Formula: C₁₀H₁₁BrO₂

-

Structure Name: 3-Bromo-4-propoxybenzaldehyde

Figure 1: Synthetic hypothesis for 3-Bromo-4-propoxybenzaldehyde.

Part 2: Foundational Analysis: Molecular Formula and Unsaturation

Before delving into the finer points of atomic connectivity, the first step is to confirm the molecular formula and the degree of unsaturation. This is achieved through mass spectrometry and a simple calculation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound, offering the most direct confirmation of its elemental composition. For halogenated compounds, it offers a particularly definitive piece of evidence.

Expertise & Causality: We choose high-resolution mass spectrometry (HRMS) to obtain a highly accurate mass measurement, which can distinguish between compounds with the same nominal mass but different elemental formulas. The most critical aspect for this specific molecule is observing the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[2] Therefore, any molecule containing a single bromine atom will exhibit two molecular ion peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z).[3] This M and M+2 pattern is a virtually infallible indicator of bromine's presence.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Infuse the sample solution directly into the ESI source of a TOF mass spectrometer.

-

Analysis Mode: Operate in positive ion mode to detect protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

Data Presentation: Predicted Mass Spectrometric Data

| Adduct | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Expected Intensity Ratio |

| [M]⁺ | 241.99370 | 243.99165 | ~1:1 |

| [M+H]⁺ | 243.00153 | 245.00000 | ~1:1 |

| [M+Na]⁺ | 264.98347 | 266.98142 | ~1:1 |

| Table based on data from PubChem.[4] |

The observation of a pair of peaks with equal intensity at m/z ~242 and ~244 (or corresponding adducts) would provide powerful evidence for the successful incorporation of one bromine atom and confirm the molecular weight.

Index of Hydrogen Deficiency (IHD)

The IHD, or degree of unsaturation, indicates the total number of rings and/or multiple bonds within a molecule. It is calculated directly from the molecular formula.

Calculation: For a formula CₐHₑXₒNₙOₓ: IHD = a - (e/2) - (o/2) + (n/2) + 1

For C₁₀H₁₁BrO₂: IHD = 10 - (11/2) - (1/2) + 1 = 10 - 5.5 - 0.5 + 1 = 5

Interpretation: An IHD of 5 is highly suggestive of the proposed structure. A benzene ring accounts for four degrees of unsaturation (one ring and three double bonds), and the carbonyl (C=O) double bond of the aldehyde group accounts for the fifth. This result aligns perfectly with our structural hypothesis.

Part 3: Functional Group Identification via Infrared (IR) Spectroscopy

With the molecular formula confirmed, IR spectroscopy is employed to identify the key functional groups present. This technique measures the absorption of infrared radiation by specific molecular vibrations.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

Data Interpretation: Characteristic Absorption Bands

The IR spectrum provides a "fingerprint" of the molecule's functional groups. For 3-Bromo-4-propoxybenzaldehyde, we expect to see several characteristic peaks.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3080 | C-H Stretch | Aromatic C-H | Characteristic for sp² C-H bonds on a benzene ring.[6] |

| ~2970, 2880 | C-H Stretch | Aliphatic C-H | From the methyl and methylene groups of the propoxy chain. |

| ~2860, 2775 | C-H Stretch | Aldehyde C-H | This distinctive pair of bands (Fermi resonance) is a strong indicator of an aldehyde.[7][8] |

| ~1689 | C=O Stretch | Aldehyde Carbonyl | This is a very strong, sharp absorption. Its position below 1700 cm⁻¹ is indicative of conjugation with the aromatic ring, which weakens the C=O bond.[1] |

| ~1580, ~1490 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring itself.[7] |

| ~1260 | C-O Stretch | Aryl-Alkyl Ether | Strong absorption from the Ar-O-CH₂ linkage. |

The presence of all these bands, especially the strong carbonyl absorption at ~1689 cm⁻¹ and the aldehyde C-H doublet, would confirm the major functional components of the molecule.

Part 4: Definitive Structure Mapping with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map out the complete carbon-hydrogen framework.[9]

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments, the number of protons in each environment (integration), and the number of neighboring protons (splitting pattern).

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Predicted Spectrum and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.85 | Singlet (s) | 1H | -CH O | The aldehyde proton is highly deshielded by the electronegative oxygen and has no adjacent protons, hence it is a singlet.[1] |

| ~8.05 | Doublet (d) | 1H | Ar-H (H-2) | This proton is ortho to the electron-withdrawing aldehyde and meta to the bromine, making it highly deshielded. It is split by H-6. |

| ~7.70 | Doublet of Doublets (dd) | 1H | Ar-H (H-6) | This proton is ortho to the bromine and meta to the aldehyde. It is split by both H-2 and H-5. |

| ~7.00 | Doublet (d) | 1H | Ar-H (H-5) | This proton is ortho to the electron-donating propoxy group, making it the most shielded aromatic proton. It is split by H-6. |

| ~4.05 | Triplet (t) | 2H | -OCH ₂CH₂CH₃ | These protons are adjacent to the electronegative oxygen. They are split into a triplet by the two neighboring methylene protons. |

| ~1.90 | Sextet (sxt) | 2H | -OCH₂CH ₂CH₃ | These protons are split by the two protons on one side and three on the other (n+1 rule, 5 neighbors -> sextet). |

| ~1.05 | Triplet (t) | 3H | -OCH₂CH₂CH ₃ | The terminal methyl protons are split into a triplet by the two adjacent methylene protons. |

¹³C NMR Spectroscopy

Carbon-13 NMR reveals the number of unique carbon environments in the molecule.

Experimental Protocol: ¹³C NMR

-

Sample and Instrumentation: Use the same sample and spectrometer as for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line.

Predicted Spectrum and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~191.0 | C =O | The aldehyde carbonyl carbon is characteristically found in this highly deshielded region.[10] |

| ~160.0 | C -4 (C-O) | The aromatic carbon attached to the electron-donating propoxy group is significantly deshielded. |

| ~135.0 | C -6 | Aromatic CH carbon. |

| ~132.0 | C -2 | Aromatic CH carbon. |

| ~130.0 | C -1 (C-CHO) | The aromatic carbon attached to the aldehyde group. |

| ~115.0 | C -3 (C-Br) | The carbon attached to bromine is shielded relative to other substituted carbons but its exact position can vary. |

| ~113.0 | C -5 | The aromatic CH carbon ortho to the strongly donating propoxy group is the most shielded. |

| ~70.0 | -OC H₂- | The aliphatic carbon directly attached to oxygen is the most deshielded of the propoxy chain. |

| ~22.0 | -CH₂C H₂CH₃ | The central methylene carbon of the propoxy chain. |

| ~10.0 | -C H₃ | The terminal methyl carbon is the most shielded aliphatic carbon. |

Part 5: Integrated Analysis and Final Confirmation

The true power of spectroscopic analysis lies in the integration of all data. No single technique provides the complete picture, but together, they build an irrefutable case.

The conclusive workflow for the structure elucidation of 3-Bromo-4-propoxybenzaldehyde is a systematic process of elimination and confirmation. Each piece of data validates the hypothesis derived from the synthesis and narrows the possibility of alternative structures to zero.

Figure 2: Integrated workflow for structure elucidation.

-

MS Data confirms the molecular weight and the presence of a single bromine atom.

-

IHD Calculation confirms the presence of a benzene ring and a carbonyl group.

-

IR Spectroscopy provides direct evidence for the key functional groups: an aromatic ring, a conjugated aldehyde, and an ether linkage.

-

¹H and ¹³C NMR data provide the final, unambiguous map of the molecule, showing the precise placement of the aldehyde, propoxy, and bromine substituents on the benzene ring and confirming the structure of the propoxy chain.

This collective, self-validating system of analysis provides the highest degree of confidence, essential for researchers, scientists, and drug development professionals who rely on the structural integrity of their chemical building blocks.

References

-

PubChem. (n.d.). 3-bromo-4-propoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Propoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Study.com. (n.d.). Draw the IR spectrum for Benzaldehyde and briefly give the rationale. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for [Specific Article]. Retrieved from [Link]

-

eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Khan Academy. (2023, June 9). Structure Elucidation of Organic Compounds. YouTube. Retrieved from [Link]

Sources

- 1. 3-Bromo-4-propoxybenzaldehyde|CAS 865138-64-3 [benchchem.com]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. PubChemLite - 3-bromo-4-propoxybenzaldehyde (C10H11BrO2) [pubchemlite.lcsb.uni.lu]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. homework.study.com [homework.study.com]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jchps.com [jchps.com]

- 10. rsc.org [rsc.org]

Foreword: A Molecule of Strategic Importance

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 3-Bromo-4-propoxybenzaldehyde

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Bromo-4-propoxybenzaldehyde is one such molecule that warrants special attention from researchers in pharmaceuticals and materials science. Its deceptively simple structure belies a rich and versatile reactivity profile, governed by the interplay of three distinct functional moieties: an aldehyde, an aryl bromide, and a propoxy ether. This guide provides an in-depth exploration of this reagent, moving beyond simple reaction schemes to elucidate the underlying principles that govern its reactivity and to provide field-tested protocols for its application.

Molecular Profile and Electronic Landscape

3-Bromo-4-propoxybenzaldehyde is a trifunctional aromatic compound. Understanding the electronic contribution of each substituent is critical to predicting its chemical behavior.

-

The Aldehyde (-CHO): A moderately deactivating, meta-directing group that serves as a key electrophilic site for nucleophilic attack and a handle for a wide array of transformations.

-

The Propoxy Group (-OCH₂CH₂CH₃): A strongly activating, ortho, para-directing group due to the lone pairs on the oxygen atom participating in resonance with the aromatic ring. It enhances the electron density of the ring, influencing the site of electrophilic attack and modulating the molecule's overall lipophilicity.[1]

-

The Bromo Group (-Br): An electronegative atom that deactivates the ring through induction but is also an ortho, para-director due to resonance. Crucially, it serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.[1]

The combined influence of these groups creates a nuanced electronic landscape. The powerful activating effect of the propoxy group at the 4-position dominates, directing reactivity. The aldehyde and bromine functionalities then provide orthogonal sites for sequential, controlled chemical modifications.

Table 1: Physicochemical Properties of 3-Bromo-4-propoxybenzaldehyde

| Property | Value | Source |

| CAS Number | 865138-64-3 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [2] |

| Molecular Weight | 243.09 g/mol | [2] |

| Appearance | Solid | - |

| ¹H-NMR (Aldehyde H) | ~ δ 9.85 ppm | [1] |

| FT-IR (C=O Stretch) | ~ 1689 cm⁻¹ | [1] |

Synthesis: Accessing the Core Scaffold

The most direct and common route to 3-Bromo-4-propoxybenzaldehyde is the selective electrophilic bromination of its precursor, 4-propoxybenzaldehyde.[1] The key to this synthesis is controlling the regioselectivity of the bromination.

Protocol 1: Electrophilic Bromination of 4-Propoxybenzaldehyde

Causality: The propoxy group is a strong ortho, para-director. Since the para position is blocked, electrophilic attack is directed to the ortho positions (C3 and C5). The aldehyde is a meta-director and deactivates the ring, but its influence is overcome by the strongly activating ether. Bromination occurs selectively at the C3 position, ortho to the propoxy group. Using N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) in a laboratory setting as it is a solid that is easier to handle and allows for a slow, controlled release of electrophilic bromine, minimizing the formation of di-brominated byproducts.

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-propoxybenzaldehyde (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution portion-wise at 0 °C (ice bath) to control the reaction exotherm. A Lewis acid catalyst may be added to enhance selectivity and yield.[1]

-

Reaction: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-Bromo-4-propoxybenzaldehyde.

Caption: Workflow for the synthesis of 3-Bromo-4-propoxybenzaldehyde.

A Triumvirate of Reactivity: Exploring the Functional Groups

The synthetic value of 3-Bromo-4-propoxybenzaldehyde lies in the ability to selectively address its three functional groups.

Reactions at the Aldehyde Moiety

The aldehyde is a versatile functional group for chain extension and functional group interconversion.[1]

-

Oxidation to Carboxylic Acid: The aldehyde can be smoothly oxidized to the corresponding 3-bromo-4-propoxybenzoic acid. This transformation is fundamental for creating building blocks for esters and amides.

-

Protocol Insight: While strong oxidants like KMnO₄ are effective, milder reagents such as buffered sodium chlorite (NaClO₂) in the presence of a scavenger (like 2-methyl-2-butene) are often employed to prevent unwanted side reactions on the electron-rich aromatic ring.

-

-

Reduction to Alcohol: Selective reduction yields (3-bromo-4-propoxyphenyl)methanol.

-

Protocol Insight: Sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) is the reagent of choice for this transformation. It is highly chemoselective for aldehydes and ketones and will not reduce the aryl bromide, making it a self-validating system for this specific substrate. LiAlH₄ would also work but is less selective and requires stricter anhydrous conditions.

-

-

Condensation Reactions: The aldehyde readily participates in C-C bond-forming condensation reactions. For example, a Perkin condensation with phenylacetic acid can be used to construct 3-phenylcoumarin scaffolds, which are of interest in medicinal chemistry.[3]

Caption: Key transformations of the aldehyde group.

Reactions at the C-Br Bond: The Gateway to Molecular Complexity

The aryl bromide is arguably the most powerful handle for strategic bond formation, primarily through palladium-catalyzed cross-coupling reactions. This allows for the direct connection of the benzaldehyde core to other aromatic, heteroaromatic, or vinyl fragments.

This Nobel Prize-winning reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds.[4][5] It involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or ester.

Causality: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The cycle begins with the oxidative addition of the C-Br bond to the Pd(0) center, forming a Pd(II) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5]

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Catalyst Precursor: To a solution of 3-Bromo-4-propoxybenzaldehyde (1.0 eq) and phenylboronic acid (1.2 eq) in a suitable solvent mixture (e.g., Toluene/Ethanol/Water), add an aqueous solution of a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq), under a positive pressure of inert gas.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor by TLC.

-

Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.

-

Purification: Purify the residue by column chromatography to yield the biaryl product.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The Heck reaction facilitates the coupling of the aryl bromide with an alkene, forming a new C-C bond and functionalizing the olefin.[6][7] This is an excellent method for synthesizing stilbene and cinnamate derivatives.

Causality: Similar to the Suzuki reaction, the Heck reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) catalyst.[6] The resulting Pd(II) complex then coordinates to the alkene (migratory insertion), followed by a β-hydride elimination to release the substituted alkene product. A base is required to regenerate the Pd(0) catalyst.[8]

Strategic Application in Drug Discovery and Materials Science

The true power of 3-Bromo-4-propoxybenzaldehyde is realized in multi-step synthetic campaigns where its orthogonal reactivity is exploited.

Hypothetical Workflow: A researcher could perform a Suzuki coupling at the C-Br position to install a desired heterocyclic moiety. Subsequently, the aldehyde could be reduced to a benzylic alcohol, which could then be further functionalized or serve as a hydrogen bond donor in a biologically active molecule. The propoxy group enhances lipophilicity, which can be crucial for membrane permeability and improving the pharmacokinetic profile of a drug candidate.[1] This strategic, sequential functionalization makes it a valuable scaffold in the synthesis of novel compounds for high-throughput screening and lead optimization.[9]

Caption: A multi-step synthesis pathway utilizing the title compound.

Conclusion

3-Bromo-4-propoxybenzaldehyde is more than a simple chemical reagent; it is a versatile platform for molecular innovation. Its three distinct points of reactivity—the aldehyde, the aryl bromide, and the propoxy ether—provide chemists with a powerful toolkit for building molecular complexity in a controlled and predictable manner. By understanding the electronic interplay of these groups and mastering the key transformations outlined in this guide, researchers in drug discovery and materials science can unlock the full potential of this strategic building block to accelerate their research and development efforts.

References

-

Anonymous. (2021). What type of reaction is 3-bromo-2,3-dimethylhexane in ethanol, and what is its mechanism? Retrieved from [Link]

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-4-propoxybenzaldehyde. Retrieved from [Link]

-

PubMed. (2018). Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice. Retrieved from [Link]

-

Chemical Synthesis. (n.d.). 4-Propoxybenzaldehyde: Properties, Synthesis, Applications, and Safety. Retrieved from [Link]

- Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.

-

MDPI. (n.d.). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. Retrieved from [Link]

-

Pearson. (n.d.). What is the product of the reaction of bromoethane with each of the following nucleophiles? Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Propoxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2017). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 21.01.1: Heck Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). The Heck coupling reaction of aryl bromides with styrene. Retrieved from [Link]

-

PMC - NIH. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]

-

YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

-

UniCA IRIS. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Drug Discovery Chemistry. (2025). APRIL 14 - 17, 2025. Retrieved from [Link]

-

YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Bromo-4-methoxybenzaldehyde. Retrieved from [Link]

-

PMC - NIH. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

-

Alchem.Pharmtech. (n.d.). CAS 2973-78-6 | 3-Bromo-4-hydroxybenzaldehyde. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved from [Link]

Sources

- 1. 3-Bromo-4-propoxybenzaldehyde|CAS 865138-64-3 [benchchem.com]

- 2. PubChemLite - 3-bromo-4-propoxybenzaldehyde (C10H11BrO2) [pubchemlite.lcsb.uni.lu]

- 3. iris.unica.it [iris.unica.it]

- 4. tcichemicals.com [tcichemicals.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

Methodological & Application

Application Note: Optimized Heck-Mizoroki Coupling Protocols for 3-Bromo-4-propoxybenzaldehyde

Executive Summary

This guide details optimized protocols for the Heck-Mizoroki coupling of 3-Bromo-4-propoxybenzaldehyde , a critical intermediate in the synthesis of PDE4 inhibitors (e.g., Rolipram analogs) and resveratrol derivatives.

While 4-bromobenzaldehyde is a standard "easy" substrate for Heck coupling, the 3-bromo-4-alkoxy scaffold presents a distinct dual challenge:

-

Electronic Deactivation: The ortho-propoxy group functions as an electron-donating group (EDG), increasing electron density at the C-Br bond and rendering oxidative addition slower than in non-substituted aryl bromides.

-

Steric Hindrance: The propoxy chain creates significant steric crowding around the bromine, impeding the approach of the Palladium(0) catalyst.

This note provides two validated protocols: a robust Phosphine-Ligand Method for standard couplings and a Ligand-Free (Jeffery) Method for sterically demanding partners.

Substrate Analysis & Mechanistic Logic

The "Push-Pull" Electronic Conflict

The substrate features opposing electronic effects that dictate reactivity:

-

C1-Formyl Group (-CHO): A strong electron-withdrawing group (EWG). While it activates the ring generally, its position meta to the bromine limits its ability to facilitate oxidative addition compared to a para position.

-

C4-Propoxy Group (-OC3H7): A strong EDG located ortho to the bromine. This increases the bond strength of the C-Br bond (making it harder to break) and creates a steric barrier.

The Catalytic Cycle & Steric Clash

The critical rate-determining step for this substrate is Oxidative Addition . The bulky propoxy tail can clash with large phosphine ligands (like PPh3), leading to catalyst dissociation or incomplete conversion.

Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck caused by the ortho-propoxy group.

Critical Reaction Parameters

| Parameter | Recommendation | Rationale |

| Catalyst Source | Pd(OAc)₂ | More stable to air than Pd(PPh₃)₄; generates active Pd(0) in situ. |

| Ligand | PPh₃ (Method A) or None (Method B) | PPh₃ is standard. Ligand-free (Jeffery) conditions use TBAB to stabilize Pd nanoparticles, avoiding ligand-substrate steric clashes. |

| Solvent | DMF or NMP | High boiling point polar aprotic solvents are required to solubilize the polar aldehyde and sustain temps >100°C. |

| Base | NaOAc or K₂CO₃ | Mild inorganic bases prevent the Cannizzaro reaction or Aldol condensation side-reactions common with benzaldehydes. |

| Additive | TBAB (Tetrabutylammonium bromide) | Essential for Method B. Acts as a phase transfer catalyst and stabilizes "naked" Pd clusters. |

Experimental Protocols

Method A: Phosphine-Assisted (Standard)

Best for coupling with reactive, electron-deficient alkenes (e.g., Methyl Acrylate, Acrylonitrile).

Reagents:

-

3-Bromo-4-propoxybenzaldehyde (1.0 equiv)

-

Alkene (1.2 - 1.5 equiv)

-

Pd(OAc)₂ (2-5 mol%)

-

PPh₃ (4-10 mol%, maintain 1:2 Pd:P ratio)

-

Triethylamine (TEA) (2.5 equiv)

-

DMF (anhydrous, 0.2 M concentration)

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cool under Argon flow.

-

Charging: Add Pd(OAc)₂ and PPh₃. Add DMF and stir for 15 mins at RT to form the yellow active catalyst complex.

-

Substrate Addition: Add the benzaldehyde substrate, followed by the alkene and TEA.

-

Reaction: Heat the mixture to 100°C for 12–24 hours. Monitor by TLC (usually 20-30% EtOAc/Hexanes).

-

Note: The aldehyde spot will be UV active. Look for the appearance of a more polar, highly fluorescent spot (if making a cinnamate/stilbene).

-

-

Workup: Cool to RT. Dilute with EtOAc and wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄ and concentrate.

Method B: Jeffery Conditions (Ligand-Free)

Best for sterically crowded couplings (e.g., Styrenes, Methacrylates) or if Method A fails.

Reagents:

-

3-Bromo-4-propoxybenzaldehyde (1.0 equiv)

-

Alkene (1.5 equiv)

-

Pd(OAc)₂ (2-5 mol%)

-

TBAB (1.0 equiv)

-

NaOAc (anhydrous, 2.5 equiv)

-

DMF or DMAc (0.2 M)

Procedure:

-

Setup: Use a sealable pressure tube or heavy-walled flask.

-

Charging: Add benzaldehyde, alkene, Pd(OAc)₂, TBAB, and NaOAc solid to the vessel.

-

Solvent: Add DMF. Sparge with Argon for 5 minutes to remove dissolved oxygen (crucial for ligand-free Pd stability).

-

Reaction: Seal and heat to 120°C . The higher temperature is permitted by the stabilizing effect of TBAB on the Pd species.

-

Workup: Filter the reaction mixture through a Celite pad (to remove Pd black). Dilute filtrate with water and extract with EtOAc.

Decision Matrix & Troubleshooting

Use the following logic flow to determine the optimal path for your specific derivative.

Figure 2: Workflow for selecting reaction conditions based on alkene partner and initial results.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Pd Black Precipitation | Catalyst decomposition ("death") before reaction completion. | Add TBAB (Method B) to stabilize Pd nanoparticles. Ensure strict oxygen-free conditions. |

| Low Conversion | Oxidative addition is too slow due to steric bulk. | Increase temperature to 130-140°C . Switch to a more electron-rich ligand like P(t-Bu)₃ (though expensive) or SPhos. |

| Aldehyde Oxidation | Air leak or incompatible base. | Ensure Argon atmosphere.[1] Switch base from K₂CO₃ to NaOAc (milder). |

| Regioisomer Mix | Alpha/Beta insertion competition. | Use a bidentate ligand like dppp to enforce regiacontrol, though trans-beta is usually favored electronically. |

References

-

General Heck Reaction Mechanisms & Limitations: Mizoroki-Heck Reaction: Mechanism, Variations, and Limitations. 2

-

Ligand-Free Protocols for Aryl Bromides: Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts... (Context on ligand-free/base effects). 3

-

Reactivity of 4-Alkoxybenzaldehydes: Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media... (Demonstrates reactivity of 4-bromobenzaldehyde/alkoxy derivatives). 4

-

Analogous 3-Bromo-Aldehyde Systems: Palladium-Catalyzed Coupling Reaction of 3-Bromo Benzo[b]furan... (Protocol for hindered 3-bromo-aldehyde systems). 1[1][5][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 6. CN102766030A - Method for preparing 3-bromine-4-hydroxy benzaldehyde - Google Patents [patents.google.com]

The Versatile Role of 3-Bromo-4-propoxybenzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Introduction: Strategic Importance of a Functionalized Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science discovery, the strategic selection of starting materials is paramount. 3-Bromo-4-propoxybenzaldehyde stands out as a highly versatile scaffold. Its structure is intelligently functionalized: the bromine atom serves as an excellent leaving group for a multitude of palladium-catalyzed cross-coupling reactions, the aldehyde group offers a reactive site for subsequent transformations such as nucleophilic additions or oxidations, and the propoxy group modulates the electronic properties and solubility of the molecule.[1] This unique combination of features makes it a valuable intermediate for the construction of complex molecular architectures. This application note provides a comprehensive guide to leveraging 3-Bromo-4-propoxybenzaldehyde in several key palladium-catalyzed cross-coupling reactions, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, earning the 2010 Nobel Prize in Chemistry for pioneers Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The fundamental steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 3-bromo-4-propoxybenzaldehyde).

-

Transmetalation (for Suzuki, Negishi, Stille): An organometallic coupling partner transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.

For Heck and Sonogashira couplings, the mechanism involves migratory insertion of an alkene or alkyne, followed by β-hydride elimination. The choice of ligands, bases, and solvents is critical for the success of these reactions, influencing catalyst stability, reactivity, and selectivity.

Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid.[2][3] It is widely favored for its mild reaction conditions and the low toxicity of the boron-containing reagents.

Mechanistic Rationale

The key to a successful Suzuki-Miyaura coupling lies in the activation of the boronic acid by a base, which forms a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium(II) complex formed after oxidative addition. The choice of a suitable base, such as sodium carbonate or potassium phosphate, is crucial to facilitate this step without promoting unwanted side reactions.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 3-Bromo-4-propoxybenzaldehyde with a generic arylboronic acid.

| Reagent/Parameter | Value/Description | Purpose |

| Reactants | ||

| 3-Bromo-4-propoxybenzaldehyde | 1.0 mmol | Aryl halide source |

| Arylboronic acid | 1.2 mmol | Coupling partner |

| Catalyst System | ||

| Pd(PPh₃)₄ | 0.03 mmol (3 mol%) | Palladium(0) source and ligand |

| Base | ||

| K₂CO₃ | 2.0 mmol | Activates the boronic acid |

| Solvent | ||

| Toluene/Ethanol/Water | 4:1:1 mixture (5 mL) | Solvent system to dissolve reactants and base |

| Conditions | ||

| Temperature | 80 °C | Reaction temperature |

| Time | 12 hours | Reaction duration |

Step-by-Step Procedure:

-

To a dry Schlenk flask, add 3-Bromo-4-propoxybenzaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent mixture (5 mL of 4:1:1 toluene/ethanol/water) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine.[4][5] This reaction is of immense importance in the synthesis of pharmaceuticals and other biologically active molecules.[6]

Mechanistic Rationale

The success of the Buchwald-Hartwig amination often hinges on the choice of a bulky, electron-rich phosphine ligand. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle.

Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of 3-Bromo-4-propoxybenzaldehyde.

| Reagent/Parameter | Value/Description | Purpose |

| Reactants | ||

| 3-Bromo-4-propoxybenzaldehyde | 1.0 mmol | Aryl halide source |

| Amine | 1.2 mmol | Coupling partner |

| Catalyst System | ||

| Pd₂(dba)₃ | 0.01 mmol (1 mol% Pd) | Palladium(0) precursor |

| XPhos | 0.03 mmol (3 mol%) | Bulky phosphine ligand |

| Base | ||

| NaOtBu | 1.4 mmol | Strong, non-nucleophilic base |

| Solvent | ||

| Toluene | 5 mL | Anhydrous, non-polar solvent |

| Conditions | ||

| Temperature | 100 °C | Reaction temperature |

| Time | 16 hours | Reaction duration |

Step-by-Step Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol).

-

Add 3-Bromo-4-propoxybenzaldehyde (1.0 mmol).

-

Seal the tube, remove it from the glovebox, and add the amine (1.2 mmol) followed by anhydrous, degassed toluene (5 mL) under an inert atmosphere.

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by flash column chromatography.

Application 3: Heck Coupling for Alkene Arylation

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[7][8] It is a valuable tool for the synthesis of substituted alkenes, such as stilbenes and cinnamates.

Mechanistic Rationale

The Heck reaction proceeds via a different pathway than the Suzuki or Buchwald-Hartwig reactions. After oxidative addition, the alkene coordinates to the palladium center and undergoes migratory insertion into the palladium-carbon bond. Subsequent β-hydride elimination forms the double bond of the product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by the base.

Diagram 3: Catalytic Cycle of the Heck Coupling

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Experimental Protocol: Heck Coupling

This protocol provides a general method for the Heck coupling of 3-Bromo-4-propoxybenzaldehyde with an alkene.

| Reagent/Parameter | Value/Description | Purpose |

| Reactants | ||

| 3-Bromo-4-propoxybenzaldehyde | 1.0 mmol | Aryl halide source |

| Alkene (e.g., Styrene) | 1.5 mmol | Coupling partner |

| Catalyst System | ||

| Pd(OAc)₂ | 0.02 mmol (2 mol%) | Palladium(II) precatalyst |

| P(o-tol)₃ | 0.04 mmol (4 mol%) | Phosphine ligand |

| Base | ||

| Triethylamine (Et₃N) | 2.0 mmol | Organic base |

| Solvent | ||

| DMF | 5 mL | Polar aprotic solvent |

| Conditions | ||

| Temperature | 120 °C | Reaction temperature |

| Time | 24 hours | Reaction duration |

Step-by-Step Procedure:

-

To a sealed tube, add 3-Bromo-4-propoxybenzaldehyde (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

-

Evacuate and backfill the tube with an inert gas.

-

Add DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.

-

Seal the tube and heat the mixture to 120 °C for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate.

-

Purify the product by column chromatography.

Further Cross-Coupling Applications

Beyond these three cornerstone reactions, 3-Bromo-4-propoxybenzaldehyde is an excellent substrate for other important palladium-catalyzed transformations:

-

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an arylalkyne, a valuable motif in materials science and natural product synthesis.[9][10][11] The reaction is typically co-catalyzed by a copper(I) salt.

-

Negishi Coupling: Employing an organozinc reagent as the coupling partner, the Negishi coupling is known for its high functional group tolerance and reactivity.[12][13][14]

-

Stille Coupling: This reaction utilizes an organotin reagent and is particularly useful for creating complex molecules due to the stability and diverse range of available organostannanes.[15][16][17]

Conclusion

3-Bromo-4-propoxybenzaldehyde is a powerful and versatile building block for the synthesis of a wide array of complex organic molecules. Its strategic placement of a bromine atom, a propoxy group, and an aldehyde functionality allows for a diverse range of transformations. The palladium-catalyzed cross-coupling reactions detailed in this application note—Suzuki-Miyaura, Buchwald-Hartwig, and Heck—provide reliable and efficient methods for constructing new carbon-carbon and carbon-nitrogen bonds. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this valuable intermediate to advance their synthetic goals in drug discovery, materials science, and beyond.

References

-

Myers, A. G. The Suzuki Reaction. Chem 115, Harvard University. [Link]

-

Biscoe, M. R., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

-

Shriner, R. L., & Kleiderer, E. C. (1931). 3-bromo-4-hydroxytoluene. Organic Syntheses, 11, 16. [Link]

-

Semenov, A. S., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18047–18060. [Link]

- Google Patents. (2019). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(4), 1338–1356. [Link]

-

Wikipedia. Heck reaction. [Link]

-

NROChemistry. Sonogashira Coupling. [Link]

-

Podda, G., et al. (2010). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Synthesis, 2010(12), 2033–2038. [Link]

-

Wang, M., et al. (2017). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. ResearchGate. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Sharma, P., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359–22380. [Link]

-

Organic Syntheses. C(sp 2 )-S Cross-Coupling Reactions with Adaptive Dynamic Homogeneous Catalysis: Synthesis of. [Link]

-

Refubium. (2004). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. [Link]

-

ResearchGate. The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. [Link]

-

Sharma, S., & Kumar, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Mini-Reviews in Organic Chemistry, 7(4), 329–343. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

-

PrepChem.com. Synthesis of 3-bromo-4-fluoro-benzaldehyde. [Link]

-

Organic Syntheses. SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. [Link]

-

ResearchGate. (2023). (PDF) The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

-

ResearchGate. (2025). Negishi cross-coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides. [Link]

-

The Royal Society of Chemistry. N-Heterocyclic Carbene/Photo-Cocatalyzed Oxidative Smiles Rearrangement: Synthesis of Aryl Salicylates from O-Aryl Salicylaldehy. [Link]

-

ORBi. Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. [Link]

-

ResearchGate. (2021). (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

-

National Institutes of Health. (2014). Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

-

ResearchGate. Pd(OAc)2/P(o-tol)3-catalyzed Heck reaction of trans-stilbene with aryl bromides. [Link]

-

Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

-

Tšupova, S., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(28), 3783–3785. [Link]

-

Semantic Scholar. Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

-

National Institutes of Health. (2004). Organoborane coupling reactions (Suzuki coupling). [Link]

-

PubMed. (2008). Room-temperature Negishi cross-coupling of unactivated alkyl bromides with alkyl organozinc reagents utilizing a Pd/N-heterocyclic carbene catalyst. [Link]

-

MDPI. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

-

Moodle@Units. Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. [Link]

-

Wiley-VCH. 1 Stilbenes Preparation and Analysis. [Link]

-

National Institutes of Health. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

-

The Royal Society of Chemistry. (2011). The first heterogeneous carbonylative Stille coupling of organostannanes with aryl iodides catalyzed by MCM-41-supported bidentate phosphine palladium(0) complex. [Link]

-

Gelest Technical Library. Cross-Coupling of Alkynylsilanes. [Link]

-

University of Bath's research portal. Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents and aromatic bromides. [Link]

-

PrepChem.com. Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. [Link]

-

Organic Chemistry Portal. (2009). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. [Link]

Sources

- 1. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. tcichemicals.com [tcichemicals.com]

- 4. research.rug.nl [research.rug.nl]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. kbfi.ee [kbfi.ee]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 15. Stille reaction - Wikipedia [en.wikipedia.org]

- 16. uwindsor.ca [uwindsor.ca]

- 17. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]

The Strategic Utility of 3-Bromo-4-propoxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful development of novel therapeutic agents. 3-Bromo-4-propoxybenzaldehyde is a substituted benzaldehyde that has emerged as a valuable intermediate, offering a unique combination of reactive handles and modulatory functionalities. Its utility lies in the orthogonal reactivity of its three key features: the aldehyde, the bromine atom, and the propoxy group. This trifecta of functionalities allows for a modular and divergent approach to the synthesis of complex molecular architectures, making it an attractive starting point for the exploration of chemical space around various biological targets.

This guide provides an in-depth exploration of the use of 3-Bromo-4-propoxybenzaldehyde in medicinal chemistry, detailing its synthesis, key synthetic transformations, and its application in the generation of bioactive molecules. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals, aiming to equip them with the practical knowledge to effectively utilize this versatile building block in their own research endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is the foundation of robust and reproducible synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | PubChem |

| Molecular Weight | 243.10 g/mol | PubChem |

| Appearance | Off-white to pale yellow solid | Commercial Suppliers |

| Melting Point | 48-52 °C | Commercial Suppliers |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General Chemical Knowledge |

| CAS Number | 865138-64-3 |

Safety and Handling: 3-Bromo-4-propoxybenzaldehyde is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Synthesis of 3-Bromo-4-propoxybenzaldehyde: A Practical Protocol

The most direct and industrially scalable synthesis of 3-Bromo-4-propoxybenzaldehyde involves the electrophilic bromination of 4-propoxybenzaldehyde. The propoxy group is an ortho-, para-director, and since the para position is blocked by the aldehyde, the bromination selectively occurs at one of the ortho positions.

Protocol: Electrophilic Bromination of 4-Propoxybenzaldehyde

This protocol is adapted from analogous bromination reactions of substituted benzaldehydes.[1]

Materials:

-

4-Propoxybenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Acetic Acid (glacial)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-propoxybenzaldehyde (1.0 eq) in glacial acetic acid (5-10 volumes).

-

Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Quench the reaction by pouring the mixture into a separatory funnel containing water and dichloromethane.

-

Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 3-Bromo-4-propoxybenzaldehyde as a solid.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent for its ease of handling and milder reactivity compared to liquid bromine, which reduces the formation of over-brominated byproducts.

-

Acetic Acid: Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-N bond in NBS, enhancing its electrophilicity.

-

Aqueous Work-up: The sequential washes are critical for removing unreacted reagents and byproducts. Sodium bicarbonate neutralizes the acetic acid, sodium thiosulfate quenches any remaining bromine or NBS, and brine removes residual water.

Key Synthetic Transformations in Medicinal Chemistry

The true power of 3-Bromo-4-propoxybenzaldehyde as a building block is realized through the selective manipulation of its functional groups. The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, while the aldehyde is a gateway to a vast array of functional groups.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl-aryl motifs, which are prevalent in many drug classes, including kinase inhibitors and GPCR modulators. The bromine atom of 3-Bromo-4-propoxybenzaldehyde serves as an excellent electrophilic partner in this palladium-catalyzed reaction.

Many kinase inhibitors feature a substituted biaryl core that mimics the adenine region of ATP, binding to the hinge region of the kinase. The ability to introduce diverse aryl and heteroaryl groups at the 3-position of the benzaldehyde allows for the rapid generation of libraries of potential kinase inhibitors to probe the structure-activity relationship (SAR).

This generalized protocol is based on standard Suzuki-Miyaura conditions and should be optimized for specific substrates.

Materials:

-

3-Bromo-4-propoxybenzaldehyde

-

Aryl or heteroaryl boronic acid or ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)

-

Base (e.g., K₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a reaction vessel, add 3-Bromo-4-propoxybenzaldehyde (1.0 eq), the boronic acid/ester (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Degassing: Seal the vessel and degas by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Solvent and Catalyst: Add the degassed solvent mixture and the palladium catalyst.

-

Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the solution. Purify the residue by flash column chromatography to yield the desired biaryl product.

Causality of Experimental Choices:

-

Palladium Catalyst: The choice of palladium catalyst and ligand is crucial. For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging couplings, particularly with heteroarylboronic acids, more sophisticated ligands such as those on PdCl₂(dppf) may be required to promote efficient oxidative addition and reductive elimination.

-

Base: The base is required to activate the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation to the palladium center. The choice of base can influence the reaction rate and yield.

-

Degassing: The removal of oxygen is critical as oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species, thereby halting the catalytic cycle.

Reductive Amination: Introducing Amine Functionality

Reductive amination is a robust and widely used method for the formation of C-N bonds. The aldehyde group of 3-Bromo-4-propoxybenzaldehyde can react with a primary or secondary amine to form an imine or iminium ion in situ, which is then reduced to the corresponding amine. This transformation is fundamental in the synthesis of a vast number of pharmaceuticals.

Many G-protein coupled receptor (GPCR) modulators contain a basic amine functionality that is crucial for interaction with the receptor, often forming a salt bridge with an acidic residue in the binding pocket. Reductive amination of 3-Bromo-4-propoxybenzaldehyde provides a direct route to introduce this key pharmacophore.

This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.

Materials:

-

3-Bromo-4-propoxybenzaldehyde

-

Primary or secondary amine (1.0-1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-4-propoxybenzaldehyde (1.0 eq) and the amine (1.0-1.2 eq) in DCE.

-

Reduction: Add STAB (1.2-1.5 eq) portion-wise to the stirring solution at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Causality of Experimental Choices:

-

Sodium triacetoxyborohydride (STAB): STAB is a mild reducing agent that is particularly effective for reductive aminations. It is less basic and more selective for the reduction of iminium ions over aldehydes, which allows for a one-pot procedure without significant reduction of the starting aldehyde.

-

Solvent: Aprotic solvents like DCE or DCM are commonly used as they are compatible with STAB and effectively solubilize the reactants.

The Role of the Propoxy and Bromo Groups in Bioactivity

The propoxy and bromo substituents are not merely synthetic handles; they often play a direct role in the biological activity of the final molecule.

-

Propoxy Group: The propoxy group increases the lipophilicity of the molecule compared to a methoxy or hydroxy group. This can enhance membrane permeability and oral bioavailability. The ether linkage is also generally stable to metabolic degradation. Furthermore, the propoxy group can engage in hydrophobic interactions within the target protein's binding pocket, contributing to binding affinity.

-

Bromo Group: The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (such as oxygen or nitrogen) in the protein backbone or side chains. This can provide a significant contribution to binding affinity and selectivity. In some cases, the bromine atom can also serve as a metabolic "soft spot," allowing for controlled degradation of the drug.

Conclusion

3-Bromo-4-propoxybenzaldehyde is a strategically valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of diverse and complex molecules. Its orthogonal reactivity allows for the sequential introduction of key pharmacophoric elements through robust and well-established synthetic methodologies such as Suzuki-Miyaura coupling and reductive amination. A thorough understanding of the properties and reactivity of this compound, as detailed in these application notes and protocols, will empower medicinal chemists to accelerate their drug discovery efforts and more effectively explore the vast chemical space in the quest for new and improved therapeutics.

References

-

PrepChem. Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. [Link]

Sources

Application Note: Strategic Functionalization of 3-Bromo-4-propoxybenzaldehyde

Executive Summary & Strategic Context

This guide details the chemical modification of 3-Bromo-4-propoxybenzaldehyde (CAS: 865138-64-3) .[1][2] This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for GPCR ligands and kinase inhibitors.[1]

The molecule features three distinct vectors for diversification:[2]

-

The Aldehyde (-CHO): The primary electrophilic handle for immediate scaffold extension.[1]

-

The Bromine (-Br): A latent handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), generally reserved for subsequent steps.[1]

-

The Propoxy Group (-OPr): A lipophilic tail that modulates solubility and membrane permeability.[1]

Critical Technical Insight: The presence of the electron-donating propoxy group at the para position deactivates the aldehyde slightly toward nucleophilic attack compared to unsubstituted benzaldehyde, but significantly stabilizes the resulting cationic intermediates (e.g., iminium ions). Furthermore, the ortho-bromine atom introduces steric bulk that can influence the stereoselectivity of additions.

Strategic Reaction Map

The following diagram illustrates the divergent synthesis pathways covered in this guide.

Figure 1: Divergent synthetic pathways for the 3-Bromo-4-propoxybenzaldehyde scaffold.

Module A: Reductive Amination (The Nitrogen Vector)

Objective: Installation of amine functionality for solubility enhancement or target binding. Methodology: Direct reductive amination using Sodium Triacetoxyborohydride (STAB).[1]

Rationale

While NaBH₃CN is traditional, it is toxic and requires strict pH control.[1] We utilize Sodium Triacetoxyborohydride (STAB) .[1] STAB is milder and does not reduce the aldehyde directly as fast as it reduces the iminium ion, preventing the formation of the alcohol byproduct.

Mechanism:

-

Imine Formation: The amine attacks the aldehyde.[1] The propoxy group stabilizes the resulting iminium ion.

-

Reduction: STAB delivers a hydride to the iminium carbon.[1] The steric bulk of the ortho-bromine may slow kinetics, requiring longer reaction times than unsubstituted benzaldehydes.

Protocol A-1: Synthesis of Benzylamines

| Reagent | Equivalents | Role |

| Aldehyde Substrate | 1.0 | Electrophile |

| Amine (R-NH₂) | 1.1 - 1.2 | Nucleophile |

| STAB (NaBH(OAc)₃) | 1.4 - 1.5 | Selective Reductant |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Promotes iminium formation) |

| DCE or THF | Solvent | 0.1 - 0.2 M Concentration |

Step-by-Step Procedure:

-

Preparation: In a dry reaction vial, dissolve 3-Bromo-4-propoxybenzaldehyde (1.0 equiv) in 1,2-Dichloroethane (DCE).

-

Note: DCE is preferred over THF for faster imine formation, but THF is acceptable if the amine is insoluble in DCE.

-

-

Amine Addition: Add the amine (1.1 equiv). If using a salt form (e.g., amine hydrochloride), add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

-

Acid Catalysis: Add Glacial Acetic Acid (1.0 equiv).

-

Checkpoint: Stir for 30 minutes at Room Temperature (RT). This allows the equilibrium to shift toward the imine/iminium species.

-

-

Reduction: Add STAB (1.4 equiv) in one portion.

-

Observation: Mild effervescence may occur.[1]

-

-

Monitoring: Stir at RT for 4–16 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.[1] Look for the disappearance of the aldehyde peak (approx. 10 ppm in ¹H NMR).

-

Quench: Quench carefully with saturated aqueous NaHCO₃.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

Module B: Pinnick Oxidation (The Acid Vector)

Objective: Conversion to 3-Bromo-4-propoxybenzoic acid without affecting the bromine or ether linkage. Methodology: NaClO₂ oxidation with 2-methyl-2-butene scavenger.[1]

Rationale

Standard oxidants like KMnO₄ or Jones Reagent are too harsh and may cleave the propoxy ether or cause over-oxidation.[1] The Pinnick Oxidation is chemoselective for aldehydes.[1]

Critical Safety Note: The reaction generates HOCl (hypochlorous acid) as a byproduct.[1] Without a scavenger, HOCl can react with the electron-rich aromatic ring (chlorination) or the propoxy group. 2-methyl-2-butene is mandatory to trap HOCl.[1]

Protocol B-1: Oxidation to Carboxylic Acid[1]

| Reagent | Equivalents | Role |

| Aldehyde Substrate | 1.0 | Substrate |

| NaClO₂ (80%) | 1.5 - 2.0 | Oxidant |

| NaH₂PO₄ | 1.5 | Buffer (Maintains pH ~3.[1]5) |

| 2-methyl-2-butene | 5.0 - 10.0 | Chlorine Scavenger |

| t-BuOH / Water | 3:1 Ratio | Solvent System |

Step-by-Step Procedure:

-

Solvent Prep: Dissolve the aldehyde in t-BuOH (or THF) and Water (3:1 ratio).[1]

-

Scavenger Addition: Add 2-methyl-2-butene (5.0 equiv).[1]

-

Oxidant Solution: In a separate beaker, dissolve NaClO₂ and NaH₂PO₄ in a minimum amount of water.

-

Addition: Add the oxidant solution dropwise to the aldehyde mixture over 10 minutes at 0°C (ice bath).

-

Why: Exothermic control and prevention of ClO₂ gas accumulation.[1]

-

-

Reaction: Warm to RT and stir for 2–4 hours. The mixture often turns pale yellow.[1]

-

Workup (Acid-Base Extraction):

Module C: Wittig Olefination (The Carbon Vector)

Objective: Chain extension to form styrenyl derivatives. Methodology: Reaction with Phosphonium Ylides.[1][3][4][5]

Rationale

The aldehyde is moderately sterically hindered by the ortho-bromo group.[1] This can enhance Z-selectivity with unstabilized ylides.[1]

Protocol C-1: General Olefination

| Reagent | Equivalents | Role |

| Phosphonium Salt | 1.2 | Ylide Precursor |

| Base (e.g., KOtBu) | 1.2 | Deprotonation Agent |

| Aldehyde Substrate | 1.0 | Electrophile |

| Dry THF | Solvent | Anhydrous environment essential |

Step-by-Step Procedure:

-

Ylide Generation: Suspend the phosphonium salt (e.g., Methyltriphenylphosphonium bromide) in dry THF at 0°C. Add KOtBu (1.2 equiv) portion-wise.

-

Observation: Solution turns bright yellow/orange (ylide formation).[1] Stir for 30 mins.

-

-

Addition: Add 3-Bromo-4-propoxybenzaldehyde (dissolved in minimal THF) dropwise to the ylide solution.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT.

-

Workup: Quench with saturated NH₄Cl. Extract with Hexanes/Et₂O (1:1).[1]

-

Tip: Triphenylphosphine oxide (TPPO) byproduct is difficult to remove.[1] Trituration with cold hexanes often precipitates TPPO, leaving the product in solution.

-

Quality Control & Validation Logic

The following workflow illustrates the decision-making process for purification and validation, ensuring "Link Integrity" between synthesis and final application.

Figure 2: Quality Control Decision Tree for Aldehyde Modifications.

Analytical Expectations (1H NMR in CDCl₃)

-

Product (Amine): Disappearance of 9.85 ppm; appearance of benzylic CH₂ at ~3.7–4.0 ppm.[1]

-

Product (Acid): Disappearance of 9.85 ppm; broad singlet >11 ppm (COOH).[1]

-

Propoxy Group Integrity: Triplet (~1.0 ppm), Multiplet (~1.8 ppm), Triplet (~4.0 ppm) must remain unchanged in integral ratio relative to aromatic protons.[1]

References

-

Abdel-Magid, A. F., et al. (1996).[1][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][7]

-

Pinnick, H. W., et al. (1981).[1][8] "Oxidation of α,β-unsaturated aldehydes." Tetrahedron, 37(11), 2091-2096.[1][8]

-

Maunsell, S., et al. (2025).[1] "Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." ResearchGate Review.

-

PubChem Compound Summary. (2025). "3-Bromo-4-hydroxybenzaldehyde (Analogous Scaffold)." National Library of Medicine.[1] [1]

-

Wittig, G., & Schöllkopf, U. (1954).[1] "Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien." Chemische Berichte.

Sources

- 1. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-4-propoxybenzaldehyde|CAS 865138-64-3 [benchchem.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. US4549025A - Process for oxidizing aldehydes to carboxylic acids - Google Patents [patents.google.com]